2-(2-Fluorophenyl)-2-(4-oxopentanamido)aceticacid
Description
2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid is an organic compound that features a fluorinated phenyl group, an oxopentanamido group, and an acetic acid moiety
Properties
Molecular Formula |
C13H14FNO4 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2-(4-oxopentanoylamino)acetic acid |
InChI |
InChI=1S/C13H14FNO4/c1-8(16)6-7-11(17)15-12(13(18)19)9-4-2-3-5-10(9)14/h2-5,12H,6-7H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
JLVVUIMPUKUXON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)NC(C1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom onto a phenyl ring. This can be achieved through electrophilic fluorination using reagents such as fluorine gas or N-fluorobenzenesulfonimide.
Amidation Reaction: The fluorophenyl intermediate is then subjected to an amidation reaction with 4-oxopentanoic acid. This reaction can be facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the amide intermediate is reacted with a suitable acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxopentanamido group, potentially converting it to an alcohol or amine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with unique properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and specificity, while the oxopentanamido and acetic acid moieties can contribute to the overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure but with a bromine atom instead of fluorine.
2-(2-iodophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced binding interactions. These characteristics can make it more suitable for certain applications compared to its halogenated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
